(S)-2-Aminopropan-1-ol hydrochloride

Übersicht

Beschreibung

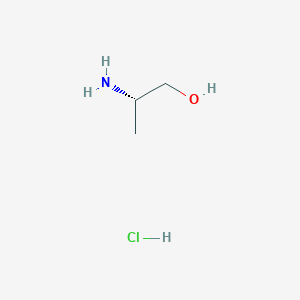

(S)-2-Aminopropan-1-ol hydrochloride, also known as (S)-(+)-2-Amino-1-propanol hydrochloride, is a chiral amino alcohol. It is a derivative of alanine and is commonly used in various chemical and pharmaceutical applications. The compound has the molecular formula C3H9NO·HCl and a molecular weight of 109.57 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-1-propanol hydrochloride can be achieved through several methods. One common method involves the reduction of L-alanine derivatives. For example, the reduction of esters, thio esters, or amide derivatives of L-alanine can yield (S)-2-Amino-1-propanol . Another method involves the catalytic hydrogenation of alanine esters .

Industrial Production Methods: In industrial settings, (S)-2-Amino-1-propanol hydrochloride can be produced by reacting (S)-1-methoxy-2-propylamine with hydrochloric acid. This reaction typically takes place in an autoclave under controlled conditions . Another industrial method involves the reaction of anhydrous liquid ammonia with propylene oxide in the presence of a Lewis acid-modified strong-acid cation exchange resin .

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-1-propanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: Halides, alkoxides.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-1-propanol hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2-Amino-1-propanol hydrochloride involves its role as a chiral auxiliary or intermediate in various chemical reactions. It facilitates the formation of chiral centers in target molecules, thereby influencing their stereochemistry. The compound interacts with carbonyl compounds to form Schiff bases, which are crucial intermediates in many synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

- ®-(-)-2-Amino-1-propanol

- (S)-(+)-1-Amino-2-propanol

- ®-(-)-1-Amino-2-propanol

- 2-Amino-1-butanol

- DL-Alaninol

Comparison: (S)-2-Amino-1-propanol hydrochloride is unique due to its specific stereochemistry, which makes it valuable as a chiral auxiliary in asymmetric synthesis. Compared to its enantiomer ®-(-)-2-Amino-1-propanol, the (S)-form is preferred in certain synthetic applications due to its ability to induce the desired stereochemistry in target molecules .

Biologische Aktivität

(S)-2-Aminopropan-1-ol hydrochloride, also known as L-alaninol, is a chiral amino alcohol with significant biological activity. This compound plays a crucial role in various biochemical pathways and has potential therapeutic applications. This article explores its biological activity, synthesis, toxicity, and relevant case studies.

- Molecular Formula : C₃H₉NO·HCl

- Molar Mass : 75.11 g/mol

- CAS Number : 2749-11-3

-

Structure :

Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid. The process typically yields a viscous liquid that can be isolated via distillation .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It acts as a precursor for neurotransmitters such as acetylcholine and dopamine, which are essential for cognitive functions and memory enhancement.

Metabolic Pathways

The compound is involved in several metabolic pathways, influencing the synthesis of amino acids and other biologically relevant molecules. Its dual functionality as both an alcohol and an amine allows it to participate in various enzyme-catalyzed reactions critical for cellular functions .

Toxicity Profile

The compound exhibits moderate acute toxicity. The median lethal dose (LD50) in rats is approximately 2813 mg/kg body weight, with observed effects including lethargy and gastrointestinal disturbances at higher doses . However, it does not show significant reproductive or developmental toxicity in animal studies .

Case Studies

- Neuroprotective Studies : A study demonstrated that (S)-2-aminopropan-1-ol significantly enhanced cognitive functions in animal models by increasing neurotransmitter levels.

- Toxicological Assessment : In repeated dose toxicity studies, no severe damage to health was observed from oral exposure at doses up to 1000 mg/kg bw/day over a seven-week period .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| (S)-2-Aminopropan-1-ol | C₃H₉NO·HCl | Neuroprotective; precursor for neurotransmitters |

| 2-Aminobutanol | C₄H₉NO | Longer carbon chain; used in surfactants |

| Ethanolamine | C₂H₇NO | Shorter chain; used in detergents and pharmaceuticals |

| Propylene Glycol | C₃H₈O₂ | Non-toxic; widely used in food and cosmetics |

Eigenschaften

IUPAC Name |

(2S)-2-aminopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDODBFXWRWFAH-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-91-0 | |

| Record name | 2-Aminopropanol hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPROPANOL HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z6O63V0CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.